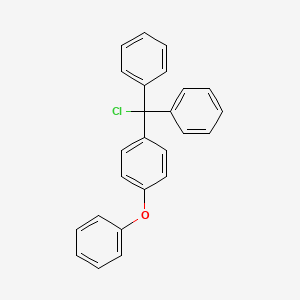
(Chloro(4-phenoxyphenyl)methylene)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Chloro(4-phenoxyphenyl)methylene)dibenzene is a chemical compound with the molecular formula C25H19ClO and a molecular weight of 370.87 g/mol . This compound is characterized by the presence of a chloro group, a phenoxyphenyl group, and a methylene bridge connecting two benzene rings. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Chloro(4-phenoxyphenyl)methylene)dibenzene typically involves the reaction of 4-phenoxybenzaldehyde with chlorobenzene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or dichloromethane. The reaction proceeds through a nucleophilic substitution mechanism, where the chloro group is introduced to the phenoxyphenyl moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(Chloro(4-phenoxyphenyl)methylene)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions include various substituted benzene derivatives, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(Chloro(4-phenoxyphenyl)methylene)dibenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and materials.
Mecanismo De Acción
The mechanism of action of (Chloro(4-phenoxyphenyl)methylene)dibenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and phenoxyphenyl moiety play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- (Chloro(4-methoxyphenyl)methylene)dibenzene
- (Chloro(4-ethoxyphenyl)methylene)dibenzene
- (Chloro(4-butoxyphenyl)methylene)dibenzene
Uniqueness
(Chloro(4-phenoxyphenyl)methylene)dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C25H19ClO |
|---|---|
Peso molecular |
370.9 g/mol |
Nombre IUPAC |
1-[chloro(diphenyl)methyl]-4-phenoxybenzene |
InChI |
InChI=1S/C25H19ClO/c26-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-16-18-24(19-17-22)27-23-14-8-3-9-15-23/h1-19H |
Clave InChI |
GTNNMWIWYKCUNC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC4=CC=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




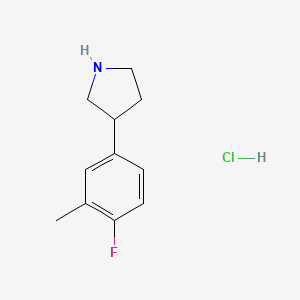

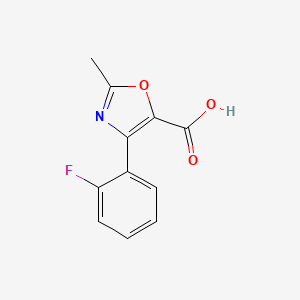





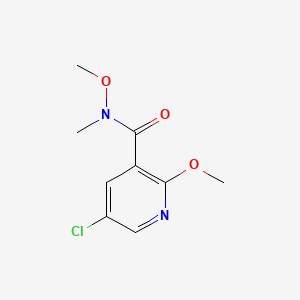

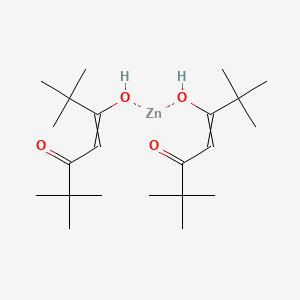
dimethylsilane](/img/structure/B13680494.png)
